molecular formula C6H10BrN3O2 B12363418 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl-

2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl-

Cat. No.: B12363418
M. Wt: 236.07 g/mol
InChI Key: HDOFGDSEVKUCKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- involves several steps. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of an amine source under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include bromine, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- include:

  • 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-chloro-1-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-fluoro-1-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-iodo-1-ethyl-

These compounds share similar structures but differ in the halogen atom present at the 5th position. The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications .

Properties

Molecular Formula

C6H10BrN3O2

Molecular Weight

236.07 g/mol

IUPAC Name

6-amino-5-bromo-1-ethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h3-4H,2,8H2,1H3,(H,9,11,12)

InChI Key

HDOFGDSEVKUCKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C(=O)NC1=O)Br)N

Origin of Product

United States

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